3-amino-2-(2-thienyl)-4(3H)-quinazolinone

Vue d'ensemble

Description

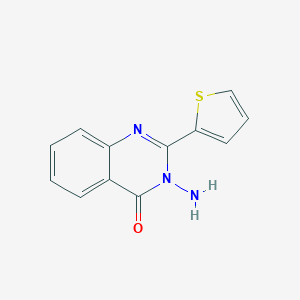

3-amino-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with an amino group at the 3-position and a thienyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic or basic conditions to form the quinazolinone ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-2-(2-thienyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the amino or thienyl positions.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 4(3H)-quinazolinones, including 3-amino-2-(2-thienyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains:

- Antibacterial Effects : Research has shown that this compound demonstrates effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus .

- Antifungal Effects : The compound also showed antifungal activity, with specific derivatives inhibiting the growth of fungi such as Aspergillus niger and Candida albicans at MIC values of 32 μg/mL .

2. Anticancer Properties

The quinazolinone scaffold is well-known for its anticancer potential. Various studies have highlighted that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of this compound have been linked to cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer treatment .

Material Science Applications

1. Fluorescent Properties

The incorporation of thienyl groups into quinazolinone structures has been shown to enhance their photophysical properties. Compounds like this compound exhibit fluorescence in the blue-green region when dissolved in solvents like toluene. This characteristic makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward methods that allow for modifications to enhance biological activity. For instance, using environmentally friendly synthesis methods has been reported, which involve heating aldehydes with anthranilamide without the need for catalysts . This approach not only simplifies the synthesis but also aligns with green chemistry principles.

Case Study 1: Antimicrobial Efficacy

A study conducted by Khodarahmi et al. evaluated a series of quinazolinone derivatives, including those with thienyl substitutions. The results demonstrated that these compounds exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains of bacteria and fungi .

Case Study 2: Photophysical Investigations

Research on the photophysical properties of thienyl-substituted quinazolines revealed that these compounds could serve as effective fluorescent materials in various applications. The study highlighted their potential use in developing new materials for electronic devices due to their favorable quantum yields and absorption properties .

Mécanisme D'action

The mechanism of action of 3-amino-2-(2-thienyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-thienyl)-4(3H)-quinazolinone: Lacks the amino group at the 3-position.

3-amino-4(3H)-quinazolinone: Lacks the thienyl group at the 2-position.

2-(2-thienyl)-3-methyl-4(3H)-quinazolinone: Has a methyl group instead of an amino group at the 3-position.

Uniqueness

3-amino-2-(2-thienyl)-4(3H)-quinazolinone is unique due to the presence of both the amino and thienyl groups, which can influence its chemical reactivity and biological activity

Activité Biologique

3-amino-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound features a unique structure that combines an amino group and a thienyl moiety, which significantly influences its pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C₁₂H₉N₃OS

- CAS Number: 329080-15-1

This compound exhibits a quinazolinone core with distinct functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

Case Study:

A study conducted by Kumar et al. (2016) showed that derivatives of quinazolinones, including this compound, exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound has shown promise in inhibiting the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Mechanism of Action:

The compound may act as an inhibitor of epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in many cancers. By blocking this pathway, the compound can prevent tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains both amino and thienyl groups |

| 2-(2-thienyl)-4(3H)-quinazolinone | Moderate | Low | Lacks amino group at the 3-position |

| 3-amino-4(3H)-quinazolinone | Low | High | Lacks thienyl group at the 2-position |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It may modulate receptors associated with growth factor signaling, particularly EGFR.

- Induction of Apoptosis: In cancer cells, the compound can trigger programmed cell death through various signaling pathways.

Propriétés

IUPAC Name |

3-amino-2-thiophen-2-ylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-15-11(10-6-3-7-17-10)14-9-5-2-1-4-8(9)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGIHBOXXBDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.